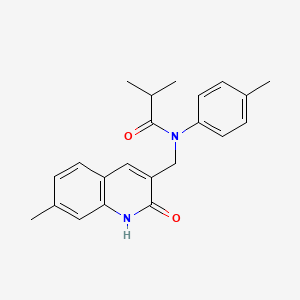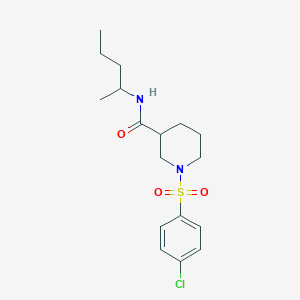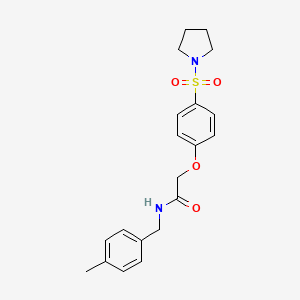
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, also known as HMN-214, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential therapeutic applications in cancer treatment, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to have other biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to have anti-angiogenic properties, making it a potential candidate for the treatment of angiogenesis-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its high potency and specificity towards cancer cells. This makes it a potential candidate for targeted therapy. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide. One of the potential directions is the development of more water-soluble analogs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, which can improve its bioavailability and efficacy. Another potential direction is the investigation of the potential therapeutic applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide in other diseases, such as inflammatory and angiogenesis-related diseases. Finally, the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide with other chemotherapeutic agents can be investigated for its potential synergistic effects.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the condensation of 2-hydroxy-7-methylquinoline-3-carboxaldehyde with p-toluidine in the presence of isobutyryl chloride. The resulting product is purified using column chromatography to obtain pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(19-9-6-15(3)7-10-19)13-18-12-17-8-5-16(4)11-20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAFUVUBJBHZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)


![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)





